Lead chromate

Description

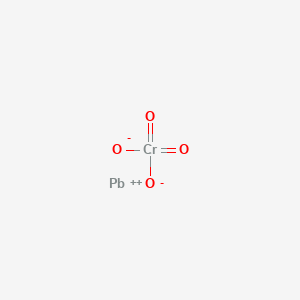

Structure

2D Structure

Properties

IUPAC Name |

dioxido(dioxo)chromium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPNEIJQCETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCrO4, CrO4Pb | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11119-70-3 (Parent), Array | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1064792 | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 mm Hg | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |

CAS No. |

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulfochromate yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1551 °F (NTP, 1992), 844 °C, 1551 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthesis Methodologies and Materials Science Applications of Lead Chromate

Hydrothermal Synthesis of Lead Chromate (B82759) Nanostructures

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. researchgate.netresearchgate.netnih.govscilit.comnsf.govsemanticscholar.orgresearchgate.netasianpubs.orgrsc.orgmdpi.comrsc.org This technique offers excellent control over the nucleation and growth of nanoparticles, leading to materials with high homogeneity and controlled morphologies. researchgate.net

Controlled Synthesis of One-Dimensional Nanostructures (Nanorods, Nanowires, Nanotubes)

The hydrothermal method has been successfully employed to synthesize one-dimensional (1D) nanostructures of lead chromate, such as nanorods, nanowires, and nanotubes. gncl.cningentaconnect.com Researchers have demonstrated that single-crystalline PbCrO₄ nanorods and nanowires can be produced through a simple aqueous solution method without the need for any surfactants. gncl.cn The morphology of these 1D nanostructures can be precisely controlled. For instance, the length and aspect ratios of PbCrO₄ nanorods and nanowires can be manipulated by adjusting the reaction temperature. gncl.cn In some studies, the presence of L-lysine during hydrothermal synthesis has facilitated the formation of single-crystalline PbCrO₄ nanorods and nanowires, as well as amorphous nanotubes. ingentaconnect.com Furthermore, the synthesis of uniform this compound nanorods has been achieved by controlling the pH of the reaction mixture in the presence of a surfactant like poly(vinyl pyrrolidone). researchgate.net

Influence of Reaction Parameters on this compound Nanomaterial Morphology and Crystal Structure

Several reaction parameters critically influence the morphology and crystal structure of the resulting this compound nanomaterials. The reaction temperature is a key factor, with studies showing that it can be used to adjust the morphology and crystal structure of the products. ingentaconnect.com For example, the length of PbCrO₄ nanorods has been found to be dependent on both the pH value and the aging temperature. researchgate.net The pH of the reaction medium is another crucial parameter, affecting the formation of different polymorphs and phases of this compound. researchgate.net By manipulating the pH and the molar ratio of the precursors, lead(II) acetate (B1210297) and potassium chromate, researchers have been able to selectively synthesize monoclinic and orthorhombic PbCrO₄, as well as other related phases. researchgate.net The presence and type of surfactants or capping agents also play a significant role in controlling the size and shape of the synthesized nanostructures. researchgate.net

Chemical Co-precipitation Techniques for this compound Nanoparticle Formation

Chemical co-precipitation is a widely used, simple, and cost-effective method for synthesizing nanoparticles. worldwidejournals.comscience.gov This technique involves the simultaneous precipitation of a soluble salt of the desired cation with a precipitating agent from a solution.

Optimization of Co-precipitation Parameters for this compound Synthesis

Production of Monoclinic this compound from Indigenous Chromite Ore

A significant application of co-precipitation is the production of industrial-grade monoclinic this compound from natural resources like chromite ore. researchgate.netnepjol.info This approach offers a potentially low-cost alternative to conventional methods that rely on synthetic chromium salts. researchgate.net The process typically involves roasting the chromite ore with a salt like sodium hydroxide (B78521), followed by leaching with water to obtain a chromate solution. researchgate.netnepjol.info Lead nitrate (B79036) solution is then added to this leached liquor to co-precipitate this compound. researchgate.netnepjol.infogoogle.com The resulting precipitate is then washed and dried to obtain the final product. researchgate.netnepjol.info Research has shown that the concentration of lead ions, temperature, and flow rate significantly influence the precipitation of this compound from these solutions. researchgate.net The synthesized monoclinic this compound from this method has demonstrated properties comparable to commercial industrial this compound powder. researchgate.net

Characterization of Synthesized this compound Materials

A variety of analytical techniques are employed to characterize the synthesized this compound materials to understand their structural, morphological, and optical properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Determines the crystal structure, phase purity, and crystallite size of the material. worldwidejournals.comresearchgate.netresearchgate.nethpstar.ac.cn |

| Scanning Electron Microscopy (SEM) | Provides information on the morphology, size, and surface features of the nanoparticles. worldwidejournals.comresearchgate.netresearchgate.netmdpi.com |

| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the internal structure and morphology of the nanostructures. researchgate.netmdpi.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the material and confirms the formation of this compound. worldwidejournals.comresearchgate.netresearchgate.net |

| UV-Visible Spectroscopy (UV-Vis) | Investigates the optical properties, such as the band gap of the synthesized nanoparticles. worldwidejournals.comworldwidejournals.comresearchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Determines the elemental composition and purity of the synthesized material. researchgate.netresearchgate.net |

These characterization techniques are crucial for correlating the synthesis parameters with the final properties of the this compound materials, enabling the development of materials with tailored functionalities for specific applications. For example, XRD analysis has been used to confirm the monoclinic crystal structure of synthesized this compound, while SEM images have revealed tetrahedral morphologies for co-precipitated nanoparticles. worldwidejournals.com

Advanced Spectroscopic and Microscopic Techniques for Morphological and Structural Analysis (X-ray Diffraction, Scanning Electron Microscopy, Transmission Electron Microscopy, High-Resolution Transmission Electron Microscopy, Energy Dispersive X-ray Analysis)

The morphological and structural characterization of this compound (PbCrO₄) is fundamental to understanding its properties and optimizing its applications. A suite of advanced analytical techniques is employed to probe this material from the atomic to the macroscopic scale.

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of this compound. At ambient conditions, this compound typically exists in a monoclinic monazite-type structure, belonging to the P2₁/n space group. researchgate.netresearchgate.net Studies on PbCrO₄ nanorods have confirmed this monazite-type structure with specific unit-cell parameters. hpstar.ac.cn High-pressure XRD studies have revealed that this compound undergoes phase transitions under compression. nih.govacs.org For instance, single-crystal XRD experiments have shown a transition from the low-pressure monoclinic monazite (B576339) structure to a high-pressure tetragonal scheelite-type structure (space group I4₁/a) at pressures around 4.5 GPa. nih.govacs.orgacs.org In the case of PbCrO₄ nanorods, a different high-pressure behavior was observed, with a phase transition from the monazite-type to a novel AgMnO₄-type monoclinic polymorph at approximately 8.5 GPa. hpstar.ac.cn

Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Pressure | Unit-Cell Parameters | Source |

|---|---|---|---|---|---|

| Monazite-type (Nanorods) | Monoclinic | P2₁/n | Ambient | a = 7.091(4) Å, b = 7.398(4) Å, c = 6.782(3) Å, β = 102.51(2)° | hpstar.ac.cn |

| Scheelite-type | Tetragonal | I4₁/a | 4.5 GPa | a = 5.1102(3) Å, c = 12.213(3) Å | nih.govacs.org |

| AgMnO₄-type (Nanorods) | Monoclinic | P2₁/m | 9.4 GPa | a = 6.788(7) Å, b = 6.954(7) Å, c = 6.255(7) Å, β = 92.80(4)° | hpstar.ac.cn |

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and particle size of this compound. researchgate.netyoutube.com SEM analysis of synthesized this compound has revealed well-crystallized particles with tetrahedral morphology. worldwidejournals.comresearchgate.net In studies of aged traffic paint, SEM imaging identified this compound particles with lengths of 125–350 nm and widths of 75–200 nm, as well as larger aggregates. researchgate.net This technique is crucial for understanding the physical form of the material, which influences properties such as pigment performance and reactivity. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer more detailed structural information at higher resolutions. azooptics.comwiley.com TEM allows for imaging of the internal structure of nanomaterials, providing insights into their size, shape, and distribution. researchgate.netresearchgate.net For example, TEM images of this compound have shown rods accompanied by irregular-shaped nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED), a technique used in conjunction with TEM, can confirm the crystalline phase of the material. researchgate.netresearchgate.net HRTEM enables direct imaging of the atomic structure, allowing researchers to visualize the crystal lattice of materials like this compound on an atomic scale. wikipedia.orgrsc.org This level of detail is essential for studying crystal defects and the precise structure of nanoparticles. wikipedia.org

Energy Dispersive X-ray Analysis (EDX) , often coupled with SEM or TEM, is an analytical technique for elemental analysis. wikipedia.orgintertek.comthermofisher.com By detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDX can identify the elemental composition. wikipedia.org For this compound, EDX has been used to confirm the presence of lead, chromium, and oxygen. researchgate.net It can also be used to verify the stoichiometry; one study confirmed the atomic ratio of Pb:Cr:O to be close to the expected 1:1:4. hpstar.ac.cn This confirms the successful synthesis of the target compound. researchgate.nethpstar.ac.cn

Investigation of Photocatalytic Properties of this compound Nanomaterials

This compound nanomaterials have been investigated for their ability to act as photocatalysts, particularly for the degradation of organic pollutants under light irradiation. hpstar.ac.cnresearchgate.net Photocatalysis is a process where a semiconductor material, upon absorbing light energy equal to or greater than its band gap, generates electron-hole pairs that produce reactive oxygen species to break down pollutants. nih.gov

Research has demonstrated the photocatalytic degradation of Methylene blue dye in the presence of this compound. researchgate.net The rate of this degradation is influenced by several factors, including the pH of the solution, the concentration of the dye, the amount of photocatalyst, and the intensity of the light source. researchgate.net In one study, the rate of degradation was observed to increase with an increase in pH from 5.0 to 6.5. researchgate.net Similarly, the reaction rate increased with light intensity, as more photons become available to excite the photocatalyst. researchgate.net However, increasing the dye concentration beyond a certain point can hinder the degradation rate, as the dye molecules may block light from reaching the catalyst surface. researchgate.net The optically obtained direct band gap for PbCrO₄ has been reported as 2.38 eV. acs.org

Photocatalytic Degradation of Methylene Blue by this compound

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Effect of pH | pH varied from 5.0 to 8.0 | Rate constant increased from 3.85 x 10⁻⁵ sec⁻¹ at pH 5.0 to 6.33 x 10⁻⁵ sec⁻¹ at pH 6.5, then decreased. | researchgate.net |

| Effect of Light Intensity | Intensity varied from 20.0 to 60.0 mWcm⁻² | Rate constant increased from 3.96 x 10⁻⁵ sec⁻¹ at 20.0 mWcm⁻² to 6.33 x 10⁻⁵ sec⁻¹ at 60.0 mWcm⁻². | researchgate.net |

| Effect of Methylene Blue Concentration | Concentration varied from 0.90 x 10⁻⁵ M to 1.50 x 10⁻⁵ M | Rate constant increased up to a concentration of 1.10 x 10⁻⁵ M and then decreased. | researchgate.net |

Exploration of Other Advanced Functional Properties (e.g., Pressure-Induced Voltage Generation)

Beyond its traditional use as a pigment and its emerging application in photocatalysis, this compound is being explored for other advanced functional properties. One such area is its potential use in electromechanical systems.

Recent research has focused on a low-dimensional this compound-based hybrid system for its capacitance and polarization performance. acs.org This has led to the development of a flexible device capable of pressure-induced voltage generation. researchgate.netacs.org In this application, a device containing this compound rods and irregular-shaped nanoparticles was shown to produce an open-circuit voltage when subjected to varying pressures up to 45 kPa. researchgate.net This demonstrates a piezoelectric-like behavior, where mechanical stress is converted into an electrical signal. Such properties make this compound a candidate material for use in sensors, energy harvesting devices, and flexible electronics. researchgate.netacs.org

Toxicological Mechanisms and Carcinogenesis of Lead Chromate

Cellular and Molecular Mechanisms of Lead Chromate (B82759) Genotoxicity

The genotoxicity of lead chromate is a primary driver of its carcinogenic potential. It involves the induction of various forms of DNA damage and the disruption of cellular processes.

Induction of DNA Damage (Double-Strand Breaks, Adducts, Single-Strand Breaks, Chromosomal Aberrations)

This compound is a potent inducer of a wide spectrum of DNA lesions. nih.gov Studies have demonstrated its capacity to cause DNA double-strand breaks (DSBs), which are considered one of the most hazardous types of DNA damage. nih.gov The formation of these breaks can lead to significant genomic instability. uthscsa.edu Research in human lung cells has shown a concentration-dependent increase in DSBs upon exposure to this compound. nih.govnih.gov

In addition to DSBs, this compound exposure results in the formation of DNA adducts, single-strand breaks (SSBs), and chromosomal aberrations. nih.govnih.gov DNA adducts are pieces of DNA that become covalently attached to a cancer-causing chemical, which can lead to errors in DNA replication. SSBs are breaks in one of the two strands of the DNA double helix. While generally less severe than DSBs, unrepaired SSBs can lead to the formation of DSBs during DNA replication. nih.gov

Chromosomal aberrations, which are abnormalities in the structure or number of chromosomes, are also a hallmark of this compound genotoxicity. nih.govnih.gov These can include chromatid breaks and translocations. nih.gov The persistence of DNA-protein crosslinks, another form of damage induced by this compound, is thought to be related to the formation of chromosomal aberrations. nih.gov

| Type of DNA Damage | Description | References |

| Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA double helix, a severe form of DNA damage. | nih.govnih.gov |

| DNA Adducts | Covalent attachment of chemical moieties to DNA, leading to potential mutations. | nih.govnih.gov |

| Single-Strand Breaks (SSBs) | A break in one of the two DNA strands. | nih.govnih.gov |

| Chromosomal Aberrations | Abnormalities in chromosome structure or number. | nih.govnih.govnih.govnih.gov |

| DNA-Protein Crosslinks | Covalent bonds between DNA and proteins, which can interfere with DNA replication and transcription. | nih.govnih.gov |

Role of Extracellular Dissolution and Soluble Chromium(VI) Ions in DNA Damage

A critical aspect of this compound's mechanism of action is its partial solubility in biological fluids. The particulate form of this compound can dissolve extracellularly, releasing soluble hexavalent chromium [Cr(VI)] ions. nih.govnih.gov These soluble Cr(VI) ions are then able to enter the cells and are considered the primary mediators of the genotoxic effects observed, including chromosome damage, cytotoxicity, and cell cycle arrest within the initial 24 hours of exposure. nih.govnih.gov

Studies have shown that the mutagenicity of this compound in human lymphocytes is primarily attributed to the chromate ion, as lead chloride did not induce similar chromosomal aberrations. nih.gov Furthermore, cotreatment of cells with this compound and vitamin C, an antioxidant that can reduce Cr(VI), eliminated the uptake of ionic chromium and the resulting clastogenic activity, further supporting the central role of soluble Cr(VI) ions in DNA damage. nih.gov

Investigation of Particle Internalization and Intracellular Dissolution in Genotoxic Pathways

While extracellular dissolution is a key pathway, the role of particle internalization and subsequent intracellular dissolution has also been investigated. Transmission electron microscopy has revealed the phagocytosis of this compound particles by normal human lung epithelial cells. nih.gov Following internalization, these particles can be found within vacuoles in the cell. nih.gov

Mechanisms of Oxidative Stress Induction by this compound

This compound induces oxidative stress through mechanisms attributed to both its lead and chromium components. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govbiotechnologia-journal.org

The lead component contributes to oxidative stress by promoting the generation of ROS, which can damage cellular components like membranes, proteins, and DNA. nih.govresearchgate.net Lead has a high affinity for sulfhydryl groups in enzymes that are crucial for the antioxidant defense system, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby inhibiting their activity. nih.gov This disruption of the antioxidant defense system further exacerbates the damage caused by ROS. researchgate.net

The chromium component, specifically the reduction of Cr(VI) to Cr(III) inside the cell, also generates ROS. nih.gov This intracellular reduction is a key step in chromium's genotoxicity and involves various cellular reductants. nih.gov The resulting oxidative damage to DNA includes the formation of oxidized bases. nih.gov

Modulation of Cellular Regulatory Pathways and Protein Interactions

This compound and its constituent ions can interfere with and modulate various cellular regulatory pathways and protein interactions, contributing to its toxicity.

The DNA damage induced by this compound, particularly DSBs, activates cellular damage response pathways. For instance, genotoxic concentrations of this compound have been shown to activate the Ataxia Telangiectasia Mutated (ATM) protein. nih.govnih.gov ATM is a critical kinase that plays a central role in detecting DSBs and initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov

Lead ions are known to interact with a variety of proteins, often by displacing essential metal cofactors like zinc. nih.govresearchgate.net This can lead to the inhibition of enzyme activity and disruption of protein function. researchgate.net Proteins involved in heme biosynthesis, nucleic acid binding, and signal transduction, such as protein kinase C, are known targets of lead. nih.gov The interaction of lead with proteins can be influenced by factors such as ligand competition, protein folding, and the intracellular location of both the metal and the protein. nih.govresearchgate.net

Furthermore, lead can disrupt glutamatergic signaling, a key neurotransmitter system, by interfering with receptor function and transporter activity. mdpi.com The chromium component, through its induction of DNA damage, can lead to dysfunctional DNA replication and transcription, aberrant cell cycle checkpoints, and dysregulated DNA repair mechanisms. nih.gov

Carcinogenic Potency and Pathways

The International Agency for Research on Cancer (IARC) has classified chromium (VI) compounds, including this compound, as Group 1 carcinogens, meaning they are carcinogenic to humans. worksafebc.com The carcinogenicity of this compound is strongly linked to its genotoxic properties. The persistent induction of DNA damage and chromosomal instability can lead to mutations in critical genes that control cell growth and division, ultimately resulting in neoplastic transformation.

Epidemiological studies of workers in chromate pigment factories have provided evidence for the carcinogenicity of chromium compounds, particularly linking exposure to an increased risk of lung cancer. nih.gov Animal studies have also demonstrated the carcinogenic activity of this compound. nih.gov

Systemic Toxicological Effects and Mechanisms beyond Carcinogenesis

Beyond its carcinogenic properties, this compound exerts a wide range of systemic toxic effects, impacting multiple organ systems. These effects are due to the combined actions of lead and chromium.

The neurotoxic effects of this compound are predominantly attributed to the lead component. nj.govwikipedia.org Lead is a potent neurotoxin that can cause severe and permanent damage to the nervous system. nj.govnih.gov

Exposure can lead to a range of neurological and neuropsychological issues, including:

Headaches, irritability, and memory loss. nj.govnih.gov

Cognitive impairment, including deficits in executive function and short-term memory. nih.govmdpi.com

Peripheral neuropathy, causing weakness, numbness, and pain in the extremities. toxicslink.orgnj.gov

In cases of high exposure, lead encephalopathy can occur, leading to seizures, coma, and death. nih.gov

The mechanisms of lead neurotoxicity are complex. Lead can cross the blood-brain barrier and accumulate in the brain. nih.gov It interferes with the function of neurotransmitters and disrupts the regulatory action of calcium, which is vital for numerous cellular processes, including nerve impulse transmission. nih.gov It can also cause damage to the prefrontal cortex, hippocampus, and cerebellum. nih.gov Children are especially vulnerable, as their developing nervous systems absorb lead more readily, which can lead to permanent neurological and developmental deficits. toxicslink.orgmdpi.com

Both lead and chromium contribute to toxicity in the renal and gastrointestinal systems.

Renal Impacts:

Lead: Chronic lead exposure is a known cause of kidney damage, termed "lead-related nephrotoxicity." nj.govkidney.org It can lead to impaired kidney function and is a risk factor for chronic kidney disease and gout. kidney.orgipen.org Lead accumulates in the body and can cause progressive damage to the renal tubules. mdpi.com

Chromium: Hexavalent chromium is also a nephrotoxin. High levels of exposure can cause acute tubular necrosis, a severe form of kidney injury. nih.gov Occupational exposure has been linked to increased urinary excretion of proteins, indicating early kidney damage. nih.gov

Gastrointestinal Impacts:

Lead: The ingestion of lead can cause significant gastrointestinal distress. larcusa.org Symptoms of lead poisoning often include severe abdominal pain (often called "lead colic"), constipation, nausea, poor appetite, and vomiting. nj.govnih.gov Children absorb a much higher percentage of ingested lead from the gastrointestinal tract than adults. larcusa.org

Chromium: While less pronounced than lead's effects, ingested hexavalent chromium can also contribute to gastrointestinal issues and has been associated with an increased risk of gastric cancer in some studies. mdpi.com

This compound poses a significant hazard to reproductive health and fetal development, with both of its components being reproductive toxicants. nj.govindustrialchemicals.gov.aucdhfinechemical.com

Lead: Exposure to lead can severely impair reproductive function in both men and women. cdc.govnih.gov

In men, it can lead to decreased libido, reduced sperm count and motility, and an increase in abnormal sperm. toxicslink.orgnih.govresearchgate.net

In women, lead exposure is associated with menstrual irregularities, reduced fertility, and an increased risk of miscarriage, stillbirth, and premature birth. cdc.govnih.govresearchgate.net Lead readily crosses the placenta, exposing the fetus and interfering with normal development, particularly of the nervous system. toxicslink.org

Chromium: Hexavalent chromium is also classified as a reproductive and developmental toxicant. industrialchemicals.gov.au Like lead, it can impact fertility and has the potential to harm the unborn child. cdhfinechemical.comchemicalbook.com

Interactive Table: Systemic Toxicological Effects of Lead and Chromium

| Organ System | Effects of Lead Component | Effects of Chromium Component | Citation(s) |

| Nervous System | Neurotoxicity, cognitive deficits, encephalopathy, peripheral neuropathy. | Not a primary target. | nj.govnih.govnih.govmdpi.com |

| Renal System | Chronic nephrotoxicity, impaired kidney function, risk of gout. | Acute tubular necrosis, proteinuria. | nj.govkidney.orgmdpi.comnih.gov |

| Gastrointestinal System | Lead colic (severe abdominal pain), constipation, nausea, poor appetite. | Gastric irritation, potential cancer risk. | nj.govlarcusa.orgnih.govmdpi.com |

| Reproductive System | Reduced fertility (male & female), menstrual disorders, risk of miscarriage/stillbirth. | Reproductive toxicant, may damage fertility and the unborn child. | toxicslink.orgindustrialchemicals.gov.aucdc.govnih.gov |

Immunological Responses and Dermatitis

The immunological and dermatological effects of this compound are a composite of the toxic properties of its constituent elements: lead and hexavalent chromium. Exposure can trigger significant alterations in the immune system and lead to skin conditions, most notably allergic contact dermatitis.

Lead has been demonstrated to suppress cell-mediated immunity. mdpi.com Research on individuals with occupational lead exposure has shown a notable reduction in cytotoxic T (Tc) cells alongside an increase in regulatory T (Treg) cells. mdpi.com This imbalance suggests a shift away from cellular immunity towards a humoral immune response. mdpi.com Furthermore, lead exposure can disrupt cytokine profiles, causing a decrease in the Th1 cytokine interferon-gamma (IFN-γ) and an increase in the Th2 cytokine interleukin-4 (IL-4). mdpi.com Such alterations may heighten susceptibility to infections and allergic hypersensitivities. mdpi.com

Hexavalent chromium (Cr(VI)), a component of this compound, is a recognized cause of both irritant and allergic contact dermatitis. jddonline.comnumberanalytics.com Chromate is a powerful allergen, and for sensitized individuals, it can provoke a delayed-type hypersensitivity reaction. dermnetnz.org This allergic reaction is a known occupational risk in industries like construction, where chromium is present in cement, as well as in leather tanning and pigment production. jddonline.commdedge.com Symptoms of chromate-induced dermatitis can include redness, swelling, itching, and the development of blisters or scaly, thickened skin. numberanalytics.com It is also possible for individuals with a chromate contact allergy to experience widespread dermatitis following the ingestion of chromium-containing products. mdedge.com

The immune response to chromium can be complex. In vitro studies with potassium chromate have shown that chromium can suppress T-lymphocyte and B-lymphocyte activity. nih.gov In contrast, studies on rats exposed to potassium chromate in drinking water observed that their splenocytes had heightened responses to T- and B-lymphocyte mitogens, which may indicate chromium-induced sensitization. nih.gov

Comparative Toxicological Assessments of this compound with Other Chromium(VI) Compounds

To better understand the toxicity of this compound, it is often compared with other hexavalent chromium (Cr(VI)) compounds. These comparisons help to delineate the relative contributions of the chromate ion versus the cation (in this case, lead) to its toxic and carcinogenic properties. It is generally accepted that particulate Cr(VI) compounds like this compound are more potent carcinogens than their soluble counterparts. nih.gov

Comparative studies on the genotoxicity and cytotoxicity of various Cr(VI) compounds have provided valuable insights. For example, when tested in human bronchial cells and after correcting for differences in chromium uptake, this compound was found to be less cytotoxic and clastogenic than both zinc chromate and barium chromate. nih.gov Among particulate Cr(VI) compounds, zinc chromate is often cited as one of the most potent carcinogens. nih.gov

The solubility of Cr(VI) compounds is a key factor in their toxicokinetics. A study in rats that involved intratracheal administration of sodium chromate, zinc chromate, and this compound demonstrated that the highly soluble sodium chromate was absorbed quickly. cdc.gov In contrast, the less soluble zinc chromate was absorbed more slowly but resulted in higher peak blood concentrations. cdc.gov this compound, which is practically insoluble, exhibited poor and slow absorption, leading to prolonged retention in the lungs. cdc.gov

The following data table provides a summary of the comparative cytotoxicity and clastogenicity of this compound in relation to other Cr(VI) compounds.

Comparative Toxicity of Chromium(VI) Compounds

| Compound | Cell Type | Endpoint | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Human Bronchial Cells | Cytotoxicity & Clastogenicity | Less cytotoxic and induced less chromosomal damage compared to zinc chromate and barium chromate. | nih.gov |

| Barium Chromate | Human Lung Cells | Cytotoxicity & Clastogenicity | A more potent cytotoxic and clastogenic agent than this compound at equivalent concentrations. | nih.gov |

| Zinc Chromate | Human Bronchial Cells | Cytotoxicity & Clastogenicity | The most cytotoxic and clastogenic among the tested chromium compounds (lead, barium, and sodium chromates). | nih.gov |

| Sodium Chromate | Human Bronchial Cells | Cytotoxicity | Showed a similar toxic effect to this compound when compared based on intracellular chromium concentration. | nih.gov |

Environmental Fate, Transport, and Occurrence of Lead Chromate

Atmospheric Transport and Deposition of Lead Chromate (B82759) Aerosols

Lead chromate can become airborne as fine particulate matter, or aerosols, which are then subject to atmospheric transport over varying distances.

A primary source of this compound in the environment is its historical and, in some regions, ongoing use in yellow traffic paints. The degradation of these paints through weathering and abrasion from vehicle tires releases this compound particles into the environment. These particles contribute significantly to the composition of road dust, which can then be resuspended into the atmosphere. Studies have identified a strong correlation between lead and chromium in atmospheric dust in urban areas, pointing to a common origin from this compound-based pigments. Current time information in Pittsburgh, PA, US. For instance, research in arid environments has shown that this compound from yellow traffic paint is a major component of road dust, settled dust on roofs, and atmospheric dust. Current time information in Pittsburgh, PA, US. The particle size of this this compound is often in the range of nano- to micrometers, allowing for easy inhalation and transport. nih.gov

Lead isotope analysis has been a key tool in confirming the source of lead in atmospheric dust. By comparing the isotopic signature of lead in dust samples with that of potential sources, researchers have been able to pinpoint traffic paint as a significant contributor. Current time information in Pittsburgh, PA, US. In some cases, long-range atmospheric transport of these aerosols has been observed, with industrial and urban areas acting as sources for this compound pollution in distant locations. nih.govgovinfo.gov For example, dust in Daejeon, Korea, was found to contain this compound particles that originated from industrialized cities in China. nih.govgovinfo.gov

Table 1: Sources and Distribution of this compound in Dust

| Source | Environmental Matrix | Key Findings |

|---|---|---|

| Yellow Traffic Paint | Road Dust | High concentrations of lead and chromium directly linked to paint erosion. Current time information in Pittsburgh, PA, US. |

| Settled Dust (Roofs) | Isotopic analysis confirms mixing of local soils and paint-derived this compound. Current time information in Pittsburgh, PA, US. | |

| Atmospheric Dust | Presence of nano- and micro-sized this compound particles. Current time information in Pittsburgh, PA, US.nih.gov | |

| Industrial Emissions | Atmospheric Aerosols | Long-range transport from industrial zones contributes to regional pollution. nih.gov |

Influence of Photodegradation and Erosion on Environmental Release

The release of this compound from painted surfaces is significantly influenced by environmental factors such as sunlight (photodegradation) and physical wear (erosion). Current time information in Pittsburgh, PA, US. The ultraviolet (UV) radiation in sunlight can break down the paint's binder, exposing the this compound pigment particles. clu-in.orgresearchgate.net This process, known as "chalking," facilitates the release of the pigment into the surrounding environment. The darkening of some chrome yellow paints, for instance in historical artworks, has been attributed to the photo-induced reduction of Cr(VI) to Cr(III) on the paint surface. clu-in.orgresearchgate.net

Erosion from wind, rain, and the abrasive action of traffic further contributes to the physical breakdown of the paint matrix, liberating this compound particles. Current time information in Pittsburgh, PA, US. In arid climates, the combination of intense sunlight and abrasive, wind-blown dust can accelerate this process, leading to higher concentrations of this compound in road and atmospheric dust. Current time information in Pittsburgh, PA, US.

Occurrence and Distribution in Various Environmental Matrices

Once released, this compound can be found in a variety of environmental settings, both indoors and outdoors.

This compound is a common contaminant in urban and industrial environments. High concentrations of lead and chromium have been detected in road paints across various countries. ilo.orgacs.org Consequently, road dust is a significant reservoir of this compound. Current time information in Pittsburgh, PA, US. From roads, it can be transported by wind and water to adjacent areas, including playgrounds and residential soils. nih.gov

The presence of this compound is not limited to the outdoors. It is frequently found in indoor house dust. nih.govmicrobiologyjournal.org Outdoor soil and dust contaminated with this compound can be tracked indoors on shoes and clothing. microbiologyjournal.org Furthermore, the weathering and chipping of lead-based paint on the exterior and interior of older buildings are major contributors to indoor lead dust. microbiologyjournal.orgresearchgate.net Studies have shown that indoor dust lead levels are strongly correlated with lead poisoning in children. microbiologyjournal.org

Table 2: Occurrence of this compound in Different Environments

| Environment | Matrix | Primary Pathway of Contamination |

|---|---|---|

| Outdoor | ||

| Roads | Paint, Dust | Direct application and subsequent degradation of traffic paint. Current time information in Pittsburgh, PA, US.ilo.org |

| Playgrounds | Paint, Soil | Use of this compound paints on equipment; deposition of contaminated dust. nih.gov |

| Urban Soils | Soil | Deposition from atmospheric dust and runoff from roads. researchgate.net |

| Indoor | ||

| House Dust | Dust | Tracking in of contaminated soil and dust; deterioration of lead-based paint. nih.govmicrobiologyjournal.org |

Leaching from Anthropogenic Sources (e.g., Microplastics, Paints)

This compound can be released into the environment through leaching from various man-made materials. The solubility of this compound in water is generally low, but certain environmental conditions can enhance its dissolution. ilo.org For example, the presence of salts like sodium chloride and calcium chloride, often used for de-icing roads, can increase the solubility of this compound in traffic paint, facilitating the release of lead and chromate into surface water and groundwater. ilo.org

Recent studies have also highlighted the role of microplastics as a source of this compound leaching. This compound has been used as a pigment in some plastics. As these plastics weather and degrade into microplastics, the aging process can cause surface cracks and an increase in surface area, which promotes the release of this compound. nih.govfrontiersin.org The leaching of lead and chromium from these microplastics is found to be more significant under acidic conditions. nih.govfrontiersin.org Furthermore, sunlight can mediate the release of lead and chromium from commercial this compound pigments in aqueous environments, especially in the presence of organic acids. nih.gov

Biogeochemical Cycling and Transformation in Environmental Systems

Once in the soil and aquatic systems, this compound can undergo various biogeochemical transformations that affect its mobility, bioavailability, and toxicity. Lead is a relatively immobile metal in the environment, with its transport being limited by various reactions with the soil matrix. nih.govresearchgate.net

Microorganisms can play a significant role in the transformation of lead compounds. Certain bacteria and fungi can immobilize lead through processes like biosorption (adherence to cell surfaces), bioaccumulation (uptake into cells), and bioprecipitation. nih.gov For instance, some microbes can produce phosphate (B84403), leading to the precipitation of highly stable lead phosphate minerals (pyromorphites), effectively locking the lead in a less bioavailable form. Similarly, microbial production of carbonate can lead to the formation of lead carbonate.

The chromium component of this compound, which exists in the hexavalent state (Cr(VI)), is also subject to transformation. Cr(VI) is more mobile and toxic than its reduced form, trivalent chromium (Cr(III)). In the environment, Cr(VI) can be reduced to Cr(III) by various substances, including organic matter and ferrous iron. Some microorganisms are also capable of reducing Cr(VI) to Cr(III) as a detoxification mechanism. This transformation is crucial as Cr(III) is less soluble and tends to bind to soil particles, reducing its mobility and bioavailability. The photodissolution of this compound under sunlight has been shown to release Pb(II) and Cr(III), indicating a reduction of the original Cr(VI). nih.gov

Speciation of Chromium in Contaminated Environments

The environmental impact of chromium is heavily dependent on its oxidation state. In natural environments, chromium predominantly exists in two forms: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. nih.gov this compound contains the more toxic and mobile hexavalent chromium (Cr(VI)). ipen.org

Cr(VI) compounds, such as chromate (CrO₄²⁻), are the typical forms found in industrial waste from activities like chrome plating. mdpi.com While Cr(VI) is highly soluble and mobile in water and soil, Cr(III) is less soluble and more readily binds to soil particles. nih.govresearchgate.net The speciation of chromium in contaminated sites is dynamic and influenced by the surrounding environmental conditions. For instance, under certain conditions, Cr(VI) can be reduced to the less harmful Cr(III), effectively immobilizing the chromium. mdpi.com Conversely, naturally occurring manganese oxides in soils can oxidize the less toxic Cr(III) back into the more hazardous Cr(VI). nih.gov The redox potential (Eh) of the soil is a key factor, with altered soil types potentially converting dangerous Cr(VI) into the more stable Cr(III). nih.gov

Table 1: Chromium Speciation in Various Environmental Conditions

| Chromium Species | Common Forms | Key Characteristics | Environmental Conditions Favoring this Species |

| Hexavalent Chromium (Cr(VI)) | Chromate (CrO₄²⁻), Dichromate (Cr₂O₇²⁻) | Highly soluble, mobile, and toxic. researchgate.netdcceew.gov.au | Oxidizing conditions, alkaline pH. mdpi.comresearchgate.net |

| Trivalent Chromium (Cr(III)) | Cr³⁺, Cr(OH)₂⁺, Cr(OH)₃ | Less soluble, less mobile, less toxic. nih.gov | Reducing (anaerobic) conditions, acidic pH. researchgate.net |

Role of Environmental Factors in this compound Stability and Mobility

The stability and mobility of this compound in the environment are not static but are influenced by a variety of chemical, physical, and biological factors. Although this compound has a low solubility in water, certain environmental conditions can enhance its dissolution, leading to the release of toxic lead (Pb²⁺) and hexavalent chromium (Cr(VI)) into soil and water systems. confex.comresearchgate.net

pH: Soil and water pH play a critical role. For example, increasing the acidity of rainwater has been shown to increase the mobilization of lead in contaminated soils. uvm.edu At a neutral pH of 7, lead is in equilibrium between Pb(II) and Pb(OH)⁺, which favors interactions with functional groups in organic matter, thereby reducing its mobility. mdpi.com

Presence of Other Chemicals: The application of road de-icing salts, such as sodium chloride (NaCl) and calcium chloride (CaCl₂), has been demonstrated to promote the dissolution of this compound. confex.com Experimental studies showed that CaCl₂ solutions were more effective at mobilizing lead from this compound than NaCl solutions. confex.com

Soil Composition:

Organic Matter: The presence of organic matter, like humic and fulvic acids, significantly affects lead mobility. researchgate.net High concentrations of organic matter can retain lead in the upper layers of the soil, reducing its leaching potential. mdpi.com However, dissolved organic matter (DOM) can also form complexes with lead, which can increase its concentration in pore water. nih.gov

Minerals: Iron (Fe) and manganese (Mn) oxides in soil can influence lead and chromium mobility. The reductive dissolution of these oxides can release lead. nih.govnih.gov Conversely, the adsorption or precipitation of Fe/Mn oxides can decrease the concentration of labile lead. nih.gov Clay minerals and other substances in soil can also limit the mobility of lead and chromium through processes like sorption and ion exchange. researchgate.net

Table 2: Influence of Environmental Factors on this compound

| Environmental Factor | Effect on this compound | Research Finding | Citation |

| **Road Salts (NaCl, CaCl₂) ** | Increases dissolution of PbCrO₄ | Solutions with 0.05 M to 0.25 M concentrations of NaCl and CaCl₂ promote the dissolution of this compound. | confex.comresearchgate.net |

| Soil pH | Affects lead mobility | Increasing acidity of rainwater enhances the mobilization of lead in contaminated soils. | uvm.edu |

| Organic Matter | Can decrease or increase lead mobility | High organic matter content can retain lead in soil, while dissolved organic matter can form mobile complexes with lead. | mdpi.comnih.gov |

| Fe/Mn Oxides | Influences lead release and sequestration | Reductive dissolution of Fe/Mn oxides can release lead, while their precipitation can decrease labile lead concentrations. | nih.govnih.gov |

Analytical Methodologies for Lead Chromate Detection and Quantification

Advanced Spectroscopic and Chromatographic Techniques

Modern analytical chemistry provides a suite of sophisticated instrumental methods for the elemental and molecular analysis of lead chromate (B82759). These techniques are essential for identifying the compound and quantifying its constituent elements, lead and chromium, even at trace levels.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and highly sensitive technique for determining the elemental composition of a sample. It is considered a gold standard for the quantification of lead (Pb) and chromium (Cr) due to its exceptional detection power and wide dynamic range. researchgate.net In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification.

ICP-MS is widely applied for the analysis of trace elements in a variety of samples. researchgate.net For the analysis of lead chromate, the sample typically undergoes an acid digestion process to dissolve the compound and bring the lead and chromium into solution before introduction into the plasma. acs.org This technique offers very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for detecting minute quantities of lead and chromium contamination. nih.gov For instance, in the analysis of spices, ICP-MS has demonstrated detection limits as low as 0.001 mg/kg for lead. nih.gov

Research Findings on ICP-MS for Lead and Chromium Quantification:

| Matrix | Analyte | Detection Limit | Reference |

| Spice Powders | Lead (Pb) | 0.001 mg/kg | nih.gov |

| Spice Powders | Chromium (Cr) | Not specified | acs.org |

| Environmental Samples | Trace Elements | Low ppb to ppt range | researchgate.netanalytik-jena.com |

X-ray Fluorescence (XRF) Spectroscopy, including Portable XRF (pXRF) Applications

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. youtube.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit secondary (or fluorescent) X-rays. youtube.comcontractlaboratory.com Each element produces a unique set of characteristic fluorescent X-rays, allowing for the identification and quantification of the elements present. contractlaboratory.com

A significant advancement in this technology is the development of portable XRF (pXRF) analyzers. These handheld devices allow for rapid, on-site screening of materials for heavy metals like lead. researchgate.netnih.govnih.gov pXRF has proven to be a valuable tool for field assessments, such as screening for this compound adulteration in spices or lead in soil. researchgate.netnih.gov The non-destructive nature of the technique is a key advantage, as it allows for the analysis of samples without altering them. contractlaboratory.com

Studies have shown a good correlation between pXRF and laboratory-based methods like ICP-MS for the determination of lead concentrations in various matrices. nih.govnih.govnih.gov For instance, in the analysis of spice powders, lead concentrations measured by pXRF were within 5% of those measured by ICP-MS. nih.govnih.gov While XRF is excellent for detecting the presence of lead and chromium, it cannot differentiate between different chemical forms or oxidation states of an element, such as distinguishing between hexavalent chromium (Cr(VI)) and other forms of chromium. getenviropass.com

Performance of pXRF in Lead Detection:

| Matrix | Analyte | Detection Limit | Accuracy (vs. ICP-MS) | Reference |

| Spice Powders | Lead (Pb) | 2 mg/kg | Within 5% | nih.govnih.gov |

| Dried Turmeric Roots | Lead (Pb) | Not specified | Within 24% | nih.govnih.gov |

| Soil | Lead (Pb) | Not specified | R-squared = 0.997 (vs. AA) | nih.gov |